8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a phenylpropyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. The use of automated systems can also help in monitoring and adjusting parameters to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehydrogenated products .
Scientific Research Applications
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Uniqueness
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the azepane ring and phenylpropyl group, which confer distinct biological activities compared to other purine derivatives .
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-24-18-17(19(27)23-21(24)28)26(15-9-12-16-10-5-4-6-11-16)20(22-18)25-13-7-2-3-8-14-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWKEKAOJQOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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